molecular formula C22H24F2N4O B4755591 2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol

2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol

Cat. No. B4755591
M. Wt: 398.4 g/mol
InChI Key: RGIHQPNXDXVYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and other neurological disorders. It has also been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant properties and to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential application in the field of medicine. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate the mechanism of action of this compound and its potential use in treating neurological disorders. Another direction is to explore the synthesis of analogs of this compound to improve its efficacy and reduce its side effects. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.

Scientific Research Applications

2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol has been the subject of various scientific research studies due to its potential application in the field of medicine. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in treating depression, anxiety, and other neurological disorders.

properties

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]-4-(quinoxalin-5-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c23-19-5-4-16(12-20(19)24)13-28-10-9-27(15-18(28)6-11-29)14-17-2-1-3-21-22(17)26-8-7-25-21/h1-5,7-8,12,18,29H,6,9-11,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIHQPNXDXVYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C3C(=CC=C2)N=CC=N3)CCO)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-Difluorobenzyl)-4-(quinoxalin-5-ylmethyl)piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.